![molecular formula C19H20Cl3NO6S B2527538 ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate CAS No. 338967-50-3](/img/structure/B2527538.png)
ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate
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Overview
Description
The compound "ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate" is a multifunctional molecule that likely contains several reactive sites, including an ester group, a sulfonyl group, and a dichloroaniline moiety. The presence of these functional groups suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of sulfone-containing compounds can be achieved through base-catalyzed sulfa-Michael reactions, as demonstrated by the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent . This method provides a direct access to functionalized sulfones with high yield and chemoselectivity. Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a sulfonyl group attached to a dichloroaniline ring, which is further linked to an ester group. The presence of a methoxyethoxy substituent adds to the complexity of the molecule. The structure would likely be confirmed using spectroscopic methods such as IR and NMR, as well as elemental analysis and mass spectrometry .
Chemical Reactions Analysis
The compound's reactivity could be inferred from similar molecules. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . This suggests that the compound may also undergo rearrangement reactions or react with amines to form ureas. Additionally, the reactivity of 2-(chloromethoxy)ethyl acetate with alcohols in the presence of silver carbonate to produce alkoxymethoxy derivatives indicates potential for substitution reactions .
Physical and Chemical Properties Analysis
The physical properties of the compound would include its melting point, boiling point, solubility, and stability, which are not directly provided but could be deduced from similar compounds. The chemical properties would involve its reactivity towards nucleophiles, electrophiles, and various reagents. The presence of the sulfonyl group and the ester linkage would make it a candidate for nucleophilic substitution reactions, while the dichloroaniline moiety could participate in electrophilic substitution .
Scientific Research Applications
Biotransformation and Carcinogenic Degradation : Ethyl acetate extracts were found to play a role in the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene, a carcinogenic compound. The study identified several modified anilines, suggesting their involvement in in vivo fission and metabolic pathways (Kolar & Schlesiger, 1975).
Stereoselective Synthesis : Research demonstrated the use of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate in a one-pot, four-component tandem reaction. This method facilitated the rapid and facile access to new, highly functionalized compounds, showcasing its utility in stereoselective synthesis (Indumathi, Kumar & Perumal, 2007).
Chemical Structure and Molecular Interactions : A study on ethyl 4-anilino-2,6-bis(4-chlorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate revealed its complex molecular structure, including a distorted boat conformation and various intramolecular interactions. This illustrates its potential in exploring molecular conformations and interactions (Yu, Tang, Zeng & Yan, 2013).
Domino Annulation in Organic Synthesis : The compound was used in L-proline-catalyzed three-component reactions, leading to the creation of highly substituted thieno[3,2-c]thiopyran derivatives. This study highlights its role in complex organic synthesis processes (Indumathi, Perumal & Menéndez, 2010).
Reactions with Aromatics : Ethyl dichloro(ethoxy)acetate's reaction with aromatics in the presence of AlCl3 yielded aromatic α-keto ester, indicating its utility in the synthesis of complex organic molecules (Itoh et al., 1984).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure. Always follow appropriate safety procedures when handling chemicals in a research setting.
Future Directions
properties
IUPAC Name |
ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3NO6S/c1-3-28-19(24)12-23(30(25,26)14-6-4-13(20)5-7-14)17-11-18(29-9-8-27-2)16(22)10-15(17)21/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFFVYUJEFDOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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